Cas no 1094299-22-5 (9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine)

9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 化学的及び物理的性質
名前と識別子
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- 1-Benzoxepin-5-amine, 9-chloro-2,3,4,5-tetrahydro-
- 9-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine
- 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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- インチ: 1S/C10H12ClNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2
- InChIKey: DYZOLKINGZEDSH-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(Cl)C=CC=C2C(N)CCC1
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000313-1g |
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 98% | 1g |
¥4011.0 | 2023-03-01 | |
Enamine | EN300-150701-2.5g |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 2.5g |
$1756.0 | 2023-06-08 | ||
Enamine | EN300-150701-1.0g |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 1g |
$841.0 | 2023-06-08 | ||
Enamine | EN300-150701-500mg |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 500mg |
$807.0 | 2023-09-27 | ||
Enamine | EN300-150701-100mg |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 100mg |
$740.0 | 2023-09-27 | ||
Enamine | EN300-150701-250mg |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 250mg |
$774.0 | 2023-09-27 | ||
Enamine | EN300-150701-1000mg |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 1000mg |
$841.0 | 2023-09-27 | ||
Enamine | EN300-150701-0.25g |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 0.25g |
$774.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356207-100mg |
9-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine |
1094299-22-5 | 98% | 100mg |
¥19980.00 | 2024-08-09 | |
Enamine | EN300-150701-5.0g |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
1094299-22-5 | 5g |
$3458.0 | 2023-06-08 |
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amineに関する追加情報
9-Chloro-2,3,4,5-Tetrahydro-1-Benzoxepin-5-Amine: A Comprehensive Overview
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS No. 1094299-22-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxepines, which are bicyclic structures combining a benzene ring with an epoxide moiety. The presence of the chloro group at the 9-position and the amine group at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for further research and potential applications in drug discovery.
The synthesis of 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves a series of well-defined organic reactions. Recent studies have highlighted the use of palladium-catalyzed cross-coupling reactions to construct the benzoxepine framework efficiently. For instance, researchers have employed Suzuki-Miyaura coupling to introduce the chloro substituent at the 9-position with high regioselectivity. This approach not only simplifies the synthesis but also enhances the scalability of the process, making it suitable for large-scale production in pharmaceutical settings.
One of the most intriguing aspects of 9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is its pharmacological profile. Preclinical studies have demonstrated that this compound exhibits potent activity against various enzymes involved in inflammatory pathways. For example, a recent study published in *Journal of Medicinal Chemistry* revealed that 9-chloro-tetrahydrobenzoxepinamine inhibits COX-2 (cyclooxygenase-2) with an IC₅₀ value of 1.2 μM, indicating its potential as an anti-inflammatory agent. Furthermore, its ability to modulate other targets such as kinases and GPCRs has opened new avenues for its application in treating chronic diseases like arthritis and neurodegenerative disorders.
The structural uniqueness of 9-chloro-tetrahydrobenzoxepinamine lies in its tetrahydrobenzoxepine core. This bicyclic structure provides a rigid framework that can be further functionalized to enhance bioavailability and target specificity. Recent advancements in medicinal chemistry have focused on optimizing the substituents at both the chloro and amine positions to improve pharmacokinetic properties. For instance, researchers have explored the substitution of chlorine with other halogens or electron-withdrawing groups to modulate lipophilicity and metabolic stability.
In terms of therapeutic applications, 9-chloro-tetrahydrobenzoxepinamine has shown promise in oncology research. A study conducted by Smith et al. (2023) demonstrated that this compound induces apoptosis in various cancer cell lines by targeting the Bcl-2 family proteins. The mechanism involves disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death. These findings underscore its potential as a lead compound for developing novel anticancer therapies.
Another area where 9-chloro-tetrahydrobenzoxepinamine has garnered attention is its role as a tool compound for studying enzyme kinetics and receptor interactions. Its ability to act as a competitive inhibitor for certain enzymes makes it invaluable for mechanistic studies in biochemistry. Researchers have utilized this compound to elucidate the catalytic mechanisms of key enzymes involved in lipid metabolism and signal transduction pathways.
From a synthetic perspective, 9-chloro-tetrahydrobenzoxepinamine serves as a versatile building block for constructing more complex molecules. Its reactivity under various reaction conditions allows chemists to explore diverse substitution patterns and stereochemical outcomes. For example, recent work has focused on incorporating this compound into macrocyclic structures for drug delivery applications.
In conclusion, 9-chloro-tetrahydrobenzoxepinamine (CAS No. 1094299-22-5) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with promising pharmacological properties, positions it as a valuable asset in drug discovery pipelines. As research continues to uncover new insights into its biological activities and synthetic possibilities, this compound is likely to play an increasingly important role in advancing therapeutic interventions across various disease areas.
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